(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide belongs to the chromene-3-carboxamide class, characterized by a planar chromene core substituted with an imino group, a methoxy group at position 8, and a pyridin-2-yl amide moiety.
Key structural features influencing activity:
Properties
IUPAC Name |
2-(3-chloro-2-fluorophenyl)imino-8-methoxy-N-pyridin-2-ylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O3/c1-29-17-9-4-6-13-12-14(21(28)27-18-10-2-3-11-25-18)22(30-20(13)17)26-16-8-5-7-15(23)19(16)24/h2-12H,1H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUHHQWOKWUMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=C(C(=CC=C3)Cl)F)C(=C2)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (CAS Number: 1327196-72-4) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.83 g/mol. The structure features a chromene core, which is known for diverse biological activities, and is functionalized with various substituents that may enhance its chemical and biological properties.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized to act as an enzyme inhibitor , potentially modulating biochemical pathways associated with various diseases. The binding to the active sites of enzymes can inhibit their activity, leading to altered metabolic processes.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer activity . Research has shown that compounds with similar structures can induce apoptosis in cancer cells by interfering with cell signaling pathways that regulate growth and survival. For instance, the presence of halogen substituents (like chlorine and fluorine) on the phenyl ring is often correlated with enhanced cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.4 | A549 (lung cancer) |
| Reference Drug (Doxorubicin) | 0.1 | A549 |
Anti-inflammatory Activity
In addition to anticancer effects, this compound may possess anti-inflammatory properties . Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, especially against lung cancer cells (A549). The mechanism was linked to apoptosis induction through caspase activation.
- Enzyme Inhibition Assays : In enzyme inhibition assays, the compound showed promising results against target enzymes involved in cancer metabolism. For example, it inhibited the activity of histone deacetylases (HDACs), which are often overexpressed in cancer cells.
- Animal Models : In vivo studies using murine models have indicated that administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups. These findings suggest potential for further development as an anticancer therapeutic agent.
Comparison with Similar Compounds
Structural Analogs with Modified Phenylimino Groups
Key Observations :
- The 3-chloro-2-fluorophenyl group in the target compound may offer superior halogen bonding compared to 5-fluoro-2-methylphenyl (lower steric hindrance) .
- Replacing the pyridin-2-yl amide with tetrahydrofuran-2-ylmethyl (as in ) increases molecular flexibility but reduces π-π interactions critical for enzyme inhibition.
Analogs with Varied Amide Substituents
Key Observations :
Role of the 8-Methoxy Group
- 8-Methoxy vs.
- Methoxy positional isomers : Substitution at position 8 (vs. 7 or 6) optimizes steric alignment with enzyme active sites, as seen in AKR1B10 inhibitors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of a substituted chromene core with fluorophenyl imine and pyridinyl carboxamide precursors. Key steps include:
- Imine formation : Reaction of 3-chloro-2-fluoroaniline with a chromene carbonyl derivative under acidic conditions .
- Coupling : Use of coupling agents (e.g., EDCI or DCC) to attach the pyridin-2-yl group to the chromene backbone .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C improve yields .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the Z-configuration of the imine group confirmed experimentally?
- Methodology :
- NMR analysis : The imine proton in the Z-isomer appears downfield (δ 8.5–9.5 ppm) due to restricted rotation, with coupling constants () < 3 Hz for adjacent protons .
- X-ray crystallography : Provides definitive proof of the (2Z) configuration by resolving bond angles and spatial arrangements .
Q. What preliminary assays are used to evaluate biological activity?
- Methodology :
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC values calculated from dose-response curves .
- Enzyme inhibition : Assess activity against kinases (e.g., EGFR) or proteases via fluorogenic substrates .
Advanced Research Questions
Q. How can contradictory data on synthesis yields be resolved?
- Methodology :
- Reaction monitoring : Use thin-layer chromatography (TLC) or in situ FTIR to identify intermediates and optimize reaction time/temperature .
- Byproduct analysis : LC-MS to detect side products (e.g., E-isomers or hydrolyzed derivatives) .
- Catalyst screening : Test Pd/C, CuI, or organocatalysts to improve regioselectivity .
Q. What computational approaches predict target interactions for this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding with kinase domains (e.g., PDB: 1M17) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors from the pyridine ring) using MOE or Discovery Studio .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories in GROMACS .
Q. How does the compound’s stability vary under physiological conditions?
- Methodology :
- pH-dependent stability : Incubate in buffers (pH 4.0–7.4) and analyze degradation via HPLC at 24/48/72 hours .
- Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation .
Q. What strategies improve selectivity for therapeutic targets?
- Methodology :
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) and compare IC values .
- Proteome profiling : Use affinity chromatography-MS to identify off-target interactions .
Notes
- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
- Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational techniques.
- Computational and experimental data integration is critical for resolving contradictions and enhancing therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
